molecular formula C7H8O3 B088082 3-(Hydroxymethyl)pyrocatechol CAS No. 14235-77-9

3-(Hydroxymethyl)pyrocatechol

Cat. No. B088082
CAS RN: 14235-77-9
M. Wt: 140.14 g/mol
InChI Key: UBFALTGHGHULNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(Hydroxymethyl)pyrocatechol and related compounds often involves innovative methods to achieve the desired structural features. For example, a study detailed the synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors, highlighting a divergent route from trans-4-hydroxy-L-proline and showcasing the compound's structural flexibility and applicability in medicinal chemistry (Curtis, Evinson, Handa, & Singh, 2007).

Molecular Structure Analysis

Investigations into the molecular structure of compounds related to 3-(Hydroxymethyl)pyrocatechol, such as 3-hydroxy-2-methyl-4(1H)-pyridinones, provide insights into their crystal structure, bond lengths, angles, and the significance of hydrogen bonding to their solubility and stability. These studies are crucial for understanding how structural variations influence physical and chemical properties (Nelson, Karpishin, Rettig, & Orvig, 1988).

Chemical Reactions and Properties

The compound's role in various chemical reactions underscores its reactivity and versatility. For instance, the study of 3-(Polyhaloacyl)chromones and their reactions with amines to yield different products underlines the compound's utility in synthesizing novel chroman-4-ones, demonstrating its chemical reactivity and potential applications in developing new materials or drugs (Sosnovskikh, Irgashev, & Barabanov, 2006).

Scientific Research Applications

  • Claisen Rearrangement in Organic Synthesis : A study explored the Claisen rearrangement of 1-allyloxy-2-methoxymethoxybenzene, an intermediate derived from pyrocatechol, indicating its application in organic synthesis and photo-Claisen rearrangement processes (Wang Li-dong, 2008).

  • Influence on Vibrational and Electronic Structures : Research on 3-(Hydroxymethyl)pyridine, a compound structurally similar to 3-(Hydroxymethyl)pyrocatechol, highlights its effects on vibrational and electronic structures, contributing to the understanding of chemical reactivity and electronic properties (V. Arjunan et al., 2012).

  • In Lanthanide Cluster Synthesis : The first employment of 2-(hydroxymethyl)pyridine in 4f metal chemistry resulted in nonanuclear lanthanide clusters with significant magnetic and optical properties, suggesting potential applications in materials science (Dimitris I. Alexandropoulos et al., 2011).

  • Gasification for Hydrogen Production : Pyrocatechol's gasification in supercritical water was investigated as a model for biomass and wastewater treatment, providing insights into hydrogen production from high-moisture biomass and aromatic compounds in wastewater (A. Kruse et al., 2000).

  • Synthesis of 3-Hydroxy-3-(Pyridin-2-ylmethyl)indolin-2-ones : The study demonstrated the synthesis of 3-(Pyridylmethyl)-3-hydroxy-2-oxindole derivatives using polyethylene glycol (PEG-400) as a solvent, highlighting a simple, cost-effective, and environmentally friendly method (M. Raghu et al., 2013).

  • Production of Polymer and Carbon Spheres : The emulsion polymerization of pyrocatechol with formaldehyde under basic conditions was used to prepare polymer spheres, which were then carbonized to create carbon spheres. This process is significant for developing materials with applications in electrochemical double-layer capacitors (C. Moreno-Castilla et al., 2017).

  • Iron Chelating Properties : The synthesis and evaluation of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, an iron chelator, were conducted. Its high pFe(3+) value indicates its potential use in therapeutic applications for iron overload diseases (J. Lachowicz et al., 2016).

  • Silica-Sodalite Zeolite Synthesis : The role of pyrocatechol as a complex agent in synthesizing large single crystals of silica-sodalite zeolite was investigated, demonstrating its effectiveness in improving crystal size and morphology (Chang-Bin Shao et al., 1999).

  • Synthesis of Metal Chelators : A study developed an efficient pathway for preparing 5-amido-3-hydroxy-4-pyrone derivatives, important metal chelators with medicinal applications, including inhibiting matrix metalloproteinases (Yi-Long Yan & Seth M. Cohen, 2007).

  • Biopolymer Research : Research on polyhydroxyalkanoates (PHA), including poly(3-hydroxybutyrate) (P3HB), highlights their potential as biodegradable and thermoprocessable biomaterials for various medical and engineering applications (Guoqiang Chen & Qiong Wu, 2005).

properties

IUPAC Name

3-(hydroxymethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-2-1-3-6(9)7(5)10/h1-3,8-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFALTGHGHULNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162022
Record name 3-(Hydroxymethyl)pyrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)pyrocatechol

CAS RN

14235-77-9
Record name 3-(Hydroxymethyl)-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14235-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)pyrocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hydroxymethyl)pyrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)pyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)pyrocatechol
Reactant of Route 2
3-(Hydroxymethyl)pyrocatechol
Reactant of Route 3
3-(Hydroxymethyl)pyrocatechol
Reactant of Route 4
3-(Hydroxymethyl)pyrocatechol
Reactant of Route 5
Reactant of Route 5
3-(Hydroxymethyl)pyrocatechol
Reactant of Route 6
Reactant of Route 6
3-(Hydroxymethyl)pyrocatechol

Citations

For This Compound
1
Citations
賴廷碩 - 2020 - nckur.lib.ncku.edu.tw
隨著工業發展日趨進步,多樣的製程產生許多新興污染物並流布於環境中,這些新興污染物可能會干擾生物體內的內分泌系統,若污水系統無法妥善處理這些污染物,則可能會對生態環境造成危害.…
Number of citations: 0 nckur.lib.ncku.edu.tw

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.